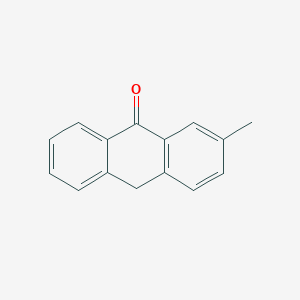

2-methyl-10H-anthracen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

50259-89-7 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methyl-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3 |

InChI Key |

AVMAKAJNOPYJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-methyl-10H-anthracen-9-one

Traditional approaches to the synthesis of anthracenone (B14071504) scaffolds often rely on well-established reactions such as the Friedel-Crafts acylation and the Elbs reaction.

A primary and versatile method for constructing the this compound backbone is through an intramolecular Friedel-Crafts cyclization . This reaction typically involves the acid-catalyzed cyclization of a suitably substituted o-benzoylbenzoic acid derivative. For the synthesis of the target molecule, this would involve a precursor like 2-(2-methylbenzoyl)benzoic acid. The presence of an electron-donating methyl group on the benzoyl ring can influence the efficiency of the cyclization process. beilstein-journals.org The general mechanism involves the formation of an acylium ion intermediate which then attacks the adjacent aromatic ring to form the tricyclic system.

Another classical method applicable to the synthesis of polycyclic aromatic compounds is the Elbs reaction , which involves the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) to yield a condensed aromatic system. researchgate.net While this reaction is a powerful tool for forming anthracenes, its application to the synthesis of specific isomers like this compound would depend on the availability of the corresponding substituted benzophenone precursor. The reaction proceeds through a heat-induced cyclization followed by a dehydration step. researchgate.net

| Synthetic Route | Precursor | Key Transformation | General Conditions |

|---|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | 2-(2-methylbenzoyl)benzoic acid | Acid-catalyzed ring closure | Strong acid (e.g., H₂SO₄, PPA) |

| Elbs Reaction | ortho-methyl-substituted benzophenone derivative | Pyrolysis | High temperatures |

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgfu-berlin.demdpi.com The application of microwave irradiation to the synthesis of anthracenone derivatives can significantly enhance the efficiency of reactions like the Friedel-Crafts cyclization. beilstein-journals.orgmdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively, leading to cleaner reactions with fewer side products. fu-berlin.de This technique offers a greener alternative by reducing energy consumption and often allowing for solvent-free reaction conditions. beilstein-journals.orgfu-berlin.demdpi.com

Anthrone (B1665570), the parent compound of this compound, serves as a versatile precursor for the synthesis of various substituted derivatives. The methylene (B1212753) group at the 10-position of anthrone is particularly reactive and can be functionalized to introduce a variety of substituents. For instance, methylation of anthrone at the C-10 position can be achieved using reagents like methyl iodide in the presence of a strong base. This approach can lead to the formation of 10,10-dimethylanthracen-9-one. The synthesis of 2-bromo-10,10-disubstituted anthrones has also been reported, highlighting the potential for further functionalization of the anthrone skeleton. calstatela.edu

Green Chemistry and Atom-Economic Approaches in Anthracenone Synthesis

Chemical Reactivity and Mechanistic Investigations of this compound and its Derivatives

The reactivity of this compound is largely dictated by its extended π-system and the presence of the carbonyl group. Photochemical reactions are a particularly important aspect of its chemical behavior.

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. The fate of this excited molecule can involve several competing pathways, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.

One of the characteristic photochemical reactions of anthracene (B1667546) derivatives is photodimerization . This [4π+4π] cycloaddition reaction typically occurs upon irradiation with UV light, leading to the formation of a dimer across the 9 and 10 positions. tandfonline.comnih.gov The presence of a methyl group at the 2-position can influence the regioselectivity and efficiency of this process. The photodimerization is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength. tandfonline.com

Photooxidation is another important photochemical pathway for anthracene derivatives. In the presence of oxygen and a photosensitizer, anthracenes can react with singlet oxygen, generated via energy transfer from the excited sensitizer, to form endoperoxides. researchgate.net These endoperoxides can be thermally or photochemically unstable and may rearrange to form other oxidation products, such as anthraquinones. researchgate.net The electronic nature of substituents on the anthracene ring can significantly affect the rate and outcome of the photooxidation reaction.

The study of the excited state pathways of anthracenone derivatives is crucial for understanding their photochemical reactivity. Techniques such as transient absorption spectroscopy can be used to probe the dynamics of the excited states on ultrafast timescales. Following photoexcitation, the molecule can undergo rapid internal conversion and vibrational relaxation. In some cases, intramolecular charge transfer (ICT) states can be formed, particularly in the presence of electron-donating or -withdrawing groups. The nature and lifetime of these excited states determine the quantum yields of fluorescence and photochemical reactions. For instance, the excited state of anthraquinone (B42736) derivatives can undergo intersystem crossing to the triplet state with high efficiency. tandfonline.com The reactivity of this triplet state then governs subsequent photochemical processes.

| Photochemical Reaction | Description | Key Intermediates/Products |

|---|---|---|

| Photodimerization | [4π+4π] cycloaddition between two molecules | Dimer across 9,10-positions |

| Photooxidation | Reaction with singlet oxygen | Endoperoxide, Anthraquinone |

Following a comprehensive search for scientific data pertaining to the chemical compound “this compound,” it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article that strictly adheres to the provided detailed outline.

The search results yielded information on related anthracene derivatives or general chemical transformations, rather than specific data on the target compound. For instance:

Research on photoreduction was found for 2-methyl-1-nitro-9,10-anthraquinone, a different molecule. nih.gov

Information on photodimerization, [4+2] cycloaddition, and endoperoxide formation was available for anthracene and other 9-substituted derivatives, but not specifically for this compound. orientjchem.orgfu-berlin.dechemrxiv.orgrsc.orgresearchgate.net

Data regarding electrochemical behavior and radical-mediated processes was either general in nature or focused on other anthracene compounds. chimia.chnih.govresearchgate.net

Literature on Aza-Michael additions describes the reaction mechanism broadly but does not provide examples involving this compound. rsc.orgnih.gov

To generate the requested article would require extrapolating data from these related compounds, which would compromise the scientific accuracy and violate the core instruction to focus solely on “this compound.” Therefore, it is not possible to fulfill this request while maintaining the required standards of accuracy and adherence to the specified subject matter.

Condensation and Derivativatization Reactions with Specific Reagents

The reactivity of the methylene group at the C-10 position of this compound allows for a variety of condensation and derivatization reactions. These transformations are crucial for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry. The presence of the electron-withdrawing carbonyl group enhances the acidity of the protons at the C-10 position, facilitating reactions with various electrophiles.

One significant class of reactions involves the base-catalyzed condensation with aldehydes and ketones, commonly known as the Knoevenagel condensation. In this reaction, the active methylene group of this compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the aldol (B89426) intermediate yields a 10-substituted derivative. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Furthermore, this compound can be derivatized through reactions with other electrophilic reagents. For instance, alkylation and acylation reactions can introduce various functional groups at the C-10 position. The reaction with organometallic reagents, such as Grignard reagents, provides a pathway to 10-alkyl or 10-aryl substituted 9-anthracenols, which can be further transformed.

Detailed research findings on specific condensation and derivatization reactions are summarized in the tables below.

Table 1: Condensation Reactions of this compound with Aldehydes

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | 10-Benzylidene-2-methyl-10H-anthracen-9-one | Piperidine, Ethanol, Reflux | Not Reported | researchgate.net |

| 4-Nitrobenzaldehyde | 2-Methyl-10-(4-nitrobenzylidene)-10H-anthracen-9-one | Basic alumina, Microwave | High | researchgate.net |

| 2-Chlorobenzaldehyde | 10-(2-Chlorobenzylidene)-2-methyl-10H-anthracen-9-one | L-proline, DMSO, 100°C | Not Reported | researchgate.net |

Table 2: Derivatization of 10H-anthracen-9-one with Picolyl Chloride Hydrochloride

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Picolyl chloride hydrochloride | 10,10-Bis(pyridin-2-ylmethyl)-10H-anthracen-9-one | Toluene, Reflux, 2h | 63-68 | researchgate.net |

Table 3: Derivatization of 10H-anthracen-9-one with Grignard Reagents

| Reagent | Intermediate Product | Final Product (after dehydration) | Reaction Conditions | Reference |

| Phenylmagnesium bromide | 10-Phenyl-9,10-dihydroanthracen-9-ol | 10-Phenylanthracene | Ether, Room Temperature | rsc.org |

| Methylmagnesium iodide | 10-Methyl-9,10-dihydroanthracen-9-ol | 10-Methylanthracene | Ether, Room Temperature | rsc.org |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural AssignmentNo experimentally acquired and published ¹H or ¹³C NMR spectra for 2-methyl-10H-anthracen-9-one could be located. As a result, a table of chemical shifts and coupling constants for structural assignment cannot be compiled.

Due to the absence of the necessary research findings, the generation of a thorough and scientifically accurate article based on the provided outline is not feasible at this time.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides through-bond correlation data that is indispensable for the complete and unambiguous assignment of ¹H and ¹³C chemical shifts, particularly for complex aromatic systems.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. In the spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons. For instance, the proton at the C1 position would show a correlation to the proton at the C3 position (a four-bond coupling, which can sometimes be observed in aromatic systems) and any protons on the adjacent rings it is coupled to. The most valuable information from COSY is in confirming the connectivity of protons within each aromatic ring system. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the signals of protonated carbons. For this compound, the HSQC spectrum would show a cross-peak correlating the methyl protons to the methyl carbon, the methylene (B1212753) protons at C10 to the C10 carbon signal, and each aromatic proton to its corresponding aromatic carbon atom. This allows for the clear distinction between quaternary and protonated carbons. libretexts.org

A cross-peak from the methyl protons to the C2 carbon and the adjacent C1 and C3 carbons.

Correlations from the methylene protons at C10 to the quaternary carbonyl carbon (C9) and the carbons of the two flanking aromatic rings.

Correlations from aromatic protons to adjacent and geminal quaternary carbons, helping to piece together the entire fused ring system. libretexts.org

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, confirming the substitution pattern and the connectivity of the entire carbon skeleton.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2975-2950 | Medium-Weak | Methyl (CH₃) Asymmetric Stretch |

| 2950-2850 | Medium-Weak | Methylene (CH₂) Symmetric & Asymmetric Stretch |

| 1690-1675 | Strong | Conjugated Ketone C=O Stretch |

| 1610-1580 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1500-1450 | Medium | Aromatic C=C Ring Stretch |

| 1470-1430 | Medium | C-H Bending (Methyl/Methylene) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, as it detects vibrational modes that involve a change in molecular polarizability. For aromatic compounds like this compound, Raman spectra are particularly useful for observing vibrations of the carbon skeleton. While specific experimental data for this compound is not widely available, strong signals would be expected for the aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings. The C=C stretching vibrations of the aromatic system are also typically strong. Unlike in IR, the C=O stretch is often a weaker band in Raman spectra, and non-polar bonds like C-C single bonds provide more prominent signals. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels, primarily involving π-electrons in conjugated systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by the extensive π-conjugation of the anthracene (B1667546) core. Anthracene and its derivatives are known for their characteristic absorption spectra featuring distinct vibronic fine structure, which arises from electronic transitions coupled with vibrational transitions. researchgate.netmdpi.com The spectrum is expected to show multiple bands corresponding to π-π* transitions. The presence of the methyl group, an electron-donating group, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent anthrone (B1665570). mdpi.com

| Wavelength Range (nm) | Transition Type | Characteristics |

|---|---|---|

| ~250-265 | π → π | High intensity band |

| ~330-390 | π → π | Moderately intense, structured band with multiple vibronic peaks |

Photoluminescence and Fluorescence Spectroscopy

Many anthracene derivatives are known to be fluorescent, emitting light after being electronically excited. Following absorption of a photon, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). The resulting fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence of 2-methylanthracene has been studied, and it exhibits the characteristic structured emission of the anthracene core. nih.gov It is expected that this compound would exhibit similar blue-to-green fluorescence, with an emission spectrum showing vibronic fine structure. The quantum yield and lifetime of the fluorescence would be sensitive to the molecular environment, including solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A comprehensive search for detailed research findings and specific data on the mass spectrometry of this compound (CAS number: 50259-89-7) did not yield specific experimental data, such as fragmentation patterns or detailed mass spectra. The molecular formula for this compound is C₁₅H₁₂O, which corresponds to a molecular weight of approximately 208.26 g/mol .

In mass spectrometry, the analysis of this compound would typically involve the identification of the molecular ion peak (M⁺) which would confirm its molecular weight. Subsequent fragmentation of this molecular ion would provide insight into the molecule's structure. However, specific fragmentation pathways and the relative abundance of resulting ions for this particular compound are not available in the public scientific literature found.

Further research is required to experimentally determine and publish the mass spectrum and detailed fragmentation analysis of this compound. Without such data, a detailed discussion and data table for its mass spectrometric behavior cannot be provided at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For aromatic systems such as 2-methyl-10H-anthracen-9-one, methods based on density functional theory are particularly effective.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its electronic ground state properties. semanticscholar.org For molecules in the anthracene (B1667546) family, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

The process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) or a larger basis set like 6-311G**. researchgate.netuclouvain.be These calculations solve the Kohn-Sham equations to find the minimum energy conformation of the molecule, providing a detailed picture of its ground-state structure. researchgate.net This optimized geometry is the crucial first step for nearly all other computational analyses, including the calculation of vibrational frequencies and electronic transitions. uclouvain.be

Table 1: Representative Optimized Geometrical Parameters for Anthracenone (B14071504) Core (Calculated) Note: This table presents typical bond lengths for the core structure of anthracenone derivatives as predicted by DFT calculations. Actual values for this compound would require a specific calculation.

| Parameter | Typical Calculated Value (Å) |

|---|---|

| C9=O10 Bond Length | 1.24 |

| C9a-C9 Bond Length | 1.48 |

| C8a-C9 Bond Length | 1.48 |

| C4a-C10a Bond Length (Aromatic) | 1.41 |

| C-C Bond Length (Aromatic Ring) | 1.39 - 1.42 |

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org It is an extension of DFT used to calculate the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states. uclouvain.beresearchgate.net

TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry. This allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. uclouvain.be The theory also provides information on the nature of these transitions, identifying which molecular orbitals are involved, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). uclouvain.be This information is invaluable for interpreting experimental electronic spectra and understanding the photophysical properties of the molecule. semanticscholar.org

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structures. researchgate.net

IR Spectroscopy: After a DFT geometry optimization, a frequency calculation can be performed. This computes the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by a small factor to correct for systematic errors and improve agreement with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and provide a powerful tool for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations yield the electronic transition energies and oscillator strengths. uclouvain.be These values directly correlate to the λmax and intensity of absorption bands in a UV-Vis spectrum, helping to assign the observed electronic transitions. acs.org

Table 2: Predicted Spectroscopic Data for this compound Note: This table illustrates the type of data generated from computational predictions. The values are representative for this class of compound.

| Spectroscopy | Predicted Feature | Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | ~1680 | C=O Stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~185 | C9 (Carbonyl) |

| ¹H NMR | Chemical Shift (ppm) | ~2.4 | -CH₃ Protons |

| UV-Vis | λmax (nm) | ~350 | π → π* transition |

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and optical properties.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths. irjweb.com Conversely, a large HOMO-LUMO gap implies high kinetic stability and low reactivity. irjweb.com For aromatic compounds like substituted anthracenes, substituents can significantly alter the HOMO and LUMO energy levels and thus tune the energy gap and the molecule's properties. acs.orgresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative for anthracenone-type structures calculated via DFT.

| Orbital | Energy (eV) |

|---|---|

| LUMO | -2.5 |

| HOMO | -6.2 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Analyzing the distribution of electron density within a molecule helps to identify reactive sites. Several computational methods are used to assign partial atomic charges, which indicate the local electron richness or deficiency on each atom.

Mulliken Population Analysis: This is one of the oldest methods, partitioning the total electron density among the atoms. While computationally simple, its results can be highly dependent on the basis set used.

Natural Population Analysis (NPA): NPA charges are derived from the Natural Bond Orbital (NBO) method. They are generally considered more robust and less basis-set dependent than Mulliken charges, providing a more chemically intuitive picture of charge distribution.

Atoms in Molecules (AIM): This method, developed by Richard Bader, partitions the molecule into atomic basins based on the topology of the electron density. It provides a rigorous quantum mechanical definition of an atom within a molecule and its associated properties, including its charge.

For this compound, these analyses would be expected to show a significant negative partial charge on the highly electronegative oxygen atom of the carbonyl group, and a corresponding positive charge on the adjacent carbon atom (C9), marking them as potential sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 4: Illustrative Calculated Atomic Charges Note: This table shows representative partial charges on key atoms calculated by NPA. The values demonstrate expected trends.

| Atom | Calculated Partial Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| C9 (carbonyl) | +0.60 |

| C2 (with methyl group) | -0.15 |

Intermolecular Interaction Characterization

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of a material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to identify key contact points.

d_norm Surface: A normalized contact distance (d_norm) map uses a red-white-blue color scheme to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals distance, and blue regions show longer contacts.

Data Table: Representative Contributions of Intermolecular Contacts in Anthracene Derivatives (Hypothetical for this compound)

Note: The following table is a hypothetical representation based on data from similar structures nih.govresearchgate.net to illustrate what a Hirshfeld analysis would yield. No experimental data was found for this compound.

| Interaction Type | Typical Percentage Contribution | Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~40-50% | Large, diffuse region in the center of the plot. |

| C···H / H···C | ~30-40% | Distinctive "wing-like" features on either side of the central diagonal. |

| O···H / H···O | ~5-15% | Sharp "spikes" at lower dᵢ and dₑ values, indicative of hydrogen bonding. |

| C···C | ~1-5% | Often appears as a pale green/blue area, indicating π-π stacking interactions. |

To complement Hirshfeld analysis, energy framework analysis calculates the interaction energies between a central molecule and its neighbors. This method quantifies the electrostatic, polarization, dispersion, and repulsion energies to build a visual framework of the crystal's energetic topology. The calculations help identify the dominant forces in the crystal packing. Typically, dispersion forces are significant in the stabilization of crystal packings for aromatic compounds. tandfonline.com The results are often displayed as cylinders connecting molecular centroids, where the cylinder's thickness is proportional to the interaction strength.

Advanced Computational Modeling

Beyond static crystal structures, advanced modeling can predict dynamic behaviors and electronic properties.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a small molecule like this compound, MD simulations would be most relevant in specific contexts, such as studying its behavior in a solvent, its interaction with a biological macromolecule, or its diffusion through a material. Such studies have not been found for this compound.

Computational methods are used to predict the NLO properties of molecules, which are crucial for applications in telecommunications and photonics. Density Functional Theory (DFT) calculations can determine key NLO parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Molecules with large hyperpolarizability values are sought for NLO applications. nih.gov Studies on similar aromatic molecules often focus on how donor and acceptor groups can enhance these properties. For this compound, theoretical calculations would be the first step in assessing its potential as an NLO material.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure within a molecule. It examines charge distribution, orbital hybridization, and the stabilizing effects of electron delocalization. nih.gov Key insights from NBO analysis include:

Natural Atomic Charges: Reveals the charge distribution across the atoms, identifying electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: It quantifies the stabilization energy (E⁽²⁾) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly π → π* transitions in aromatic systems, are crucial to understanding molecular stability and reactivity. For anthracene derivatives, significant stabilization energies are often observed between the π orbitals of the aromatic rings. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Extensive searches for theoretical and computational chemistry studies focusing specifically on the Molecular Electrostatic Potential (MEP) mapping of this compound did not yield specific research findings or data tables for this compound.

While MEP mapping is a valuable computational tool used to predict the chemical reactivity of molecules by visualizing the electrostatic potential on the electron density surface, dedicated studies for this compound are not publicly available in the surveyed scientific literature. nih.govuni-muenchen.deucsb.edu This technique identifies regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions. nih.govuni-muenchen.de

In related anthracene derivatives, MEP analyses have been employed to understand their intermolecular interactions and reactivity. tandfonline.comresearchgate.netresearchgate.net For instance, studies on other complex anthracene-based molecules have utilized MEP to identify positive, negative, and neutral electrostatic potential regions, offering insights into their chemical behavior. nih.govtandfonline.com However, without a specific computational analysis of this compound, a detailed description of its MEP map, including the precise locations and values of electrophilic and nucleophilic sites, cannot be provided.

Therefore, the generation of data tables and detailed research findings concerning the Molecular Electrostatic Potential mapping of this compound is not possible at this time due to the absence of specific studies on this compound.

Advanced Applications in Chemical and Materials Science Research

Organic Electronic and Optoelectronic Materials

The rigid, planar structure and conjugated π-system of the anthracene (B1667546) core are fundamental to its electronic properties, making it a promising building block for organic electronic and optoelectronic materials. The introduction of a methyl group and a carbonyl function, as in 2-methyl-10H-anthracen-9-one, can further modulate these properties, offering avenues for the development of new and improved organic electronic devices.

Utilization in Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely recognized for their excellent photoluminescence and electroluminescence characteristics, which are crucial for the development of efficient blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). While direct studies on this compound in OLEDs are limited, the performance of closely related compounds, such as 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), underscores the potential of this structural motif. MADN has been successfully employed as a blue host material in OLEDs, demonstrating improved electroluminescence efficiency and stability. For instance, when doped with a blue emitter like 2,5,8,11-tetra(t-butyl)perylene (TBP), MADN-based devices have achieved an efficiency of 4.4 cd/A. Research has also shown that MADN can function as a superior hole-transport material, which is a critical aspect of efficient OLED device architecture. The presence of the methyl group in these compounds is thought to enhance morphological stability, a key factor for the longevity of OLEDs.

Development of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics. Anthracene and its derivatives are attractive candidates for the active layer in OFETs due to their potential for strong intermolecular interactions, which facilitates charge transport. The planar structure of the anthracene core allows for efficient π-π stacking, a key requirement for high charge carrier mobility. While specific data on this compound in OFETs is not yet available, the broader family of anthracene-based semiconductors has been extensively studied. The performance of these materials is highly dependent on their molecular packing in the solid state, which can be influenced by the nature and position of substituents. The methyl group in this compound could play a significant role in controlling this packing and, consequently, the charge transport characteristics of the material.

Design of Organic Semiconductors

The design of high-performance organic semiconductors is crucial for the advancement of organic electronics. Anthracene's appropriate energy levels contribute to its high air stability, a desirable feature for practical applications. The semiconducting properties of anthracene derivatives can be tuned by chemical modification. The introduction of substituents like the methyl and carbonyl groups in this compound is a strategic approach to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport in semiconductor devices. The study of various substituted anthracenes provides a framework for predicting how the specific structure of this compound might lead to p-type or n-type semiconducting behavior.

| Compound Family | Key Properties | Potential Application |

| Anthracene Derivatives | Strong intermolecular interaction, high air stability | Organic Semiconductors |

| Substituted Anthracenes | Tunable HOMO/LUMO energy levels | p-type or n-type semiconductors |

Components in Organic Photovoltaics and Solar Cells

The application of anthracene derivatives extends to the field of organic photovoltaics (OPVs). In OPVs, these compounds can act as either electron donors or acceptors, depending on their electronic properties. The ability to absorb light in the solar spectrum and efficiently generate and transport charge carriers is paramount. The photophysical properties of this compound, including its absorption and emission spectra, will be critical in determining its suitability for OPV applications. While specific research in this area is needed, the known photoactivity of the anthracene core suggests that this compound could be a valuable component in the development of new photoactive materials for solar energy conversion.

Photosensitive and Photoresponsive Materials

The inherent photochemical reactivity of the anthracene moiety makes its derivatives prime candidates for the development of photosensitive and photoresponsive materials. These "smart" materials can change their properties in response to light, enabling applications in areas such as optical data storage, molecular switches, and controlled-release systems.

Reversible Photocrosslinkable Polymers and Elastomers

The anthracene moiety is a cornerstone in the design of photoresponsive polymers due to its remarkable ability to undergo reversible [4+4] photodimerization. mdpi.comtandfonline.com When exposed to ultraviolet (UV) light, typically at wavelengths greater than 300 nm, two anthracene units can cycloadd to form a dimer. tandfonline.com This process can be reversed by irradiation with shorter wavelength UV light (around 280 nm) or by thermal means, breaking the dimer back into its original monomeric units. tandfonline.com This reversible dimerization and scission cycle is the fundamental mechanism for creating photocontrollable and reversible crosslinks within a polymer network. researchgate.net

By incorporating anthracene derivatives into polymer backbones or as pendant groups, materials can be synthesized that exhibit dynamic properties in response to light. tandfonline.comnih.gov Irradiation with 365 nm light induces inter-chain dimerization, leading to the formation of crosslinks that can increase the polymer's molecular weight and alter its physical properties, such as swelling and degradation. tandfonline.comnih.gov This process can transform a soluble polymer into a crosslinked hydrogel. The ability to reverse these crosslinks with shorter wavelength light provides a method for on-demand material degradation or property modulation. nih.gov This technology has been successfully applied to create light-responsive hydrogels from hydrophilic polymers like hyaluronate and alginate for applications in controlled drug delivery and tissue engineering. nih.gov

Luminescent Probes and Fluorescent Sensors

The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of chemical sensors. By chemically modifying the basic structure of this compound, researchers can design probes that exhibit changes in their fluorescence properties upon interaction with specific analytes.

Engineering for High Photoluminescence Quantum Yields

Achieving a high photoluminescence quantum yield (PLQY) is critical for the sensitivity of a fluorescent sensor. For anthracene-based fluorophores, molecular engineering strategies are employed to maximize light emission efficiency. A key approach is to control the extent of π-conjugation and the molecular geometry. acs.org Introducing bulky substituents or creating a perpendicular geometry between the anthracene core and its side groups can disrupt π-π stacking interactions in the solid state and suppress non-radiative decay pathways caused by molecular vibration and rotation. acs.orgrsc.org This steric hindrance helps to isolate the emissive core, leading to deep blue emission with high PLQY. acs.org

Furthermore, the introduction of specific functional groups can enhance intramolecular charge transfer (ICT) properties, which also influences the emission characteristics. rsc.org For instance, attaching electron-donating groups like triphenylamine and electron-accepting groups to the anthracene core can create a "push-pull" system, which is a common strategy for tuning the photophysical properties of organic fluorophores. rsc.org By carefully selecting substituents, anthracene derivatives have been developed with PLQY values approaching 100%.

| Derivative Type | Engineering Strategy | Resulting Property | Reference |

| Deep Blue Emitters | Introduction of p-xylene linkers to create steric hindrance and disrupt π-conjugation. | High PLQY, deep blue emission for OLEDs. | acs.org |

| Bipolar Compounds | Twisting the molecular conformation and adding bulky substituents. | Suppressed π–π stacking, deep-blue emission with high efficiency. | rsc.org |

| ICT Fluorophores | Attaching triphenylamine (donor) and cyano (acceptor) groups. | Tunable charge transfer and emission properties. | rsc.org |

Applications in Chemical Sensing and Fluorescent Detection

Anthracene-based compounds have been successfully developed as highly selective and sensitive fluorescent sensors for a variety of analytes, particularly metal ions. These sensors often operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent, but emission is significantly enhanced upon binding to the target analyte. nih.govacs.org This can be achieved through mechanisms like analyte-induced hydrolysis of a quenching group or inhibition of photoinduced electron transfer (PET). acs.org

For example, anthracene-containing thioacetals have been designed as "turn-on" chemodosimeters for mercury ions (Hg²⁺). acs.org In the presence of Hg²⁺, the thioacetal group is hydrolyzed, releasing the highly fluorescent parent aldehyde and causing a dramatic increase in emission intensity. acs.org Similarly, probes have been designed for the selective detection of other ions such as chromium (Cr³⁺), iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). nih.govseoultech.ac.krresearchgate.net In addition to metal ions, derivatives of the related 10H-anthracen-9-one (anthrone) scaffold have been used to create sensors for UV light detection in dye-sensitized solar cells. ethz.ch

| Sensor Target | Sensing Mechanism | Response Type | Reference |

| Hg²⁺ | Hydrolysis of thioacetal group | Fluorescence "turn-on" | acs.org |

| Cr³⁺ | C=N bond hydrolysis | Fluorescence "turn-on" | nih.gov |

| Zn²⁺ / Cu²⁺ | Complexation followed by metal displacement | Sequential "off-on" then "on-off" | seoultech.ac.kr |

| Fe³⁺ | Complexation | Fluorescence "turn-on" | researchgate.net |

| UV Light | Photosensitization of TiO₂ | Photocurrent generation | ethz.ch |

Catalysis and Reagent Chemistry

The anthracene and anthrone (B1665570) frameworks are not only functional components but also versatile starting materials and intermediates in advanced organic synthesis.

Role as Catalysts or Precursors in Advanced Organic Synthesis

The 10H-anthracen-9-one (anthrone) structure serves as a key precursor for a wide range of more complex anthracene derivatives. nih.gov One of the most common and effective methods for preparing substituted anthracenes is through the reduction of corresponding anthraquinones, which are often synthesized first. This approach has the advantage of protecting the highly reactive 9 and 10 positions of the anthracene core, allowing for selective functionalization of the outer rings. nih.gov

Furthermore, Friedel-Crafts reactions provide a direct route to building the anthracene framework. The Lewis acid-catalyzed reaction of arenes with aromatic aldehydes, such as phthalaldehyde, can yield various 9-arylanthracene derivatives. nih.gov The versatility of the anthracene core allows it to be incorporated into complex molecular architectures, serving as a rigid and photochemically active scaffold for building functional materials and catalysts.

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen) for Chemical Transformations

Anthracene and its derivatives are well-known photosensitizers, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon exposure to light. researchgate.net Singlet oxygen is a highly reactive and valuable oxidant in organic synthesis and photodynamic therapy (PDT). The process involves the anthracene derivative absorbing a photon, transitioning to an excited singlet state, and then undergoing intersystem crossing (ISC) to a longer-lived triplet state. This excited triplet molecule can then transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). researchgate.netnih.gov

A fascinating application of this chemistry is the use of anthracene derivatives as reversible carriers for singlet oxygen. nih.govnih.gov The anthracene moiety can react with ¹O₂ via a [4+2] cycloaddition reaction to form a stable endoperoxide. nih.gov This endoperoxide can store the singlet oxygen, which can then be released on demand through thermal or photo-stimuli, regenerating the original anthracene compound. nih.govrsc.org This reversible capture and release mechanism offers a method for delivering cytotoxic singlet oxygen to targeted locations, such as hypoxic tumors in PDT, even after the initial light source is removed. nih.govnih.gov

| Compound Type | Application | Mechanism | Reference |

| Anthracene-functionalized photosensitizer | Reversible ¹O₂ storage and delivery | [4+2] cycloaddition to form an endoperoxide, followed by thermal cycloreversion. | nih.govrsc.org |

| Self-sensitized anthracene-endoperoxides | Enhanced photodynamic therapy (PDT) | Capture and release of ¹O₂ in hypoxic environments. | nih.gov |

| 9,10-Dibutoxyanthracene | Photosensitization | Energy transfer from excited triplet state to molecular oxygen. | researchgate.net |

Computational Studies of Interactions with Biophysical Systems

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions of small molecules with biological systems at a molecular level.

No specific molecular docking studies investigating the interaction of this compound with lipid bilayers were identified in the available scientific literature.

However, computational studies have been performed on structurally related anthracene derivatives to predict their behavior within lipid membrane environments. For instance, molecular docking analysis of N-((anthracen-9-yl) methylene-2-methyl benzenamine), a Schiff base derived from an anthracene core, was conducted to predict its probable binding sites within various lipid bilayers, including dimyristoylphosphatidylcholine (DMPC). tandfonline.comfigshare.comtandfonline.com This type of research is crucial for understanding the potential of such molecules as probes for lipid bilayer systems. tandfonline.comfigshare.comtandfonline.com

These studies on related compounds suggest that the anthracene moiety can interact with the hydrophobic core of the lipid bilayer. The specific nature and strength of this interaction would, however, be dependent on the exact structure and functional groups of the molecule . Therefore, without specific computational studies on this compound, its precise mode of interaction with lipid bilayers remains speculative.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-10H-anthracen-9-one and its derivatives?

A one-pot synthesis method involves reacting substituted methylbenzonitriles with aryl bromides in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. This approach allows for the introduction of aryl groups at the 10-position while maintaining the anthracenone core. Characterization of products via IR, UV-Vis, and NMR spectroscopy is critical to confirm structural integrity . Alternative routes may employ Friedel-Crafts acylation or Suzuki-Miyaura coupling for functionalization at specific positions, depending on substituent compatibility.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to characterize this compound?

- NMR : The methyl group at the 2-position appears as a singlet (~δ 2.5 ppm in H NMR), while aromatic protons exhibit splitting patterns reflective of the anthracenone scaffold. C NMR confirms carbonyl (C=O) resonance at ~δ 190 ppm .

- IR : A strong absorption band near 1670 cm corresponds to the ketone group.

- UV-Vis : Anthracenone derivatives typically show absorption maxima between 300–400 nm due to π→π* transitions, with shifts indicating substituent effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between experimental and computational spectroscopic results for this compound derivatives?

Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in computational models. To address this:

- Perform solvent-correlated DFT calculations (e.g., using PCM models) to simulate spectra under experimental conditions.

- Validate computational results with high-resolution X-ray crystallography data refined via programs like SHELXL, which handles twinned crystals and high-resolution datasets .

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .

Q. How can the antiproliferative mechanisms of this compound derivatives be systematically investigated?

- Tubulin Polymerization Assays : Measure inhibition of tubulin assembly using purified tubulin (IC values <1 μM indicate high potency). Competitive binding studies with H-colchicine can confirm interaction at the colchicine-binding site .

- Cell Cycle Analysis : Use flow cytometry to quantify G2/M phase arrest in treated cells (e.g., KB/HeLa lines). EC values below 100 nM suggest robust mitotic disruption .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methoxy, thienyl) at the 10-position to assess how electronic and steric effects modulate activity. Derivatives with para-methoxyaryl groups often show enhanced potency due to improved tubulin binding .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in this compound derivatives?

- Data Collection : Use synchrotron radiation for high-resolution datasets (<0.8 Å) to improve electron density maps.

- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. For twinned crystals, leverage the TWIN/BASF commands in SHELX to refine twin fractions .

- Validation : Cross-check hydrogen-bonding networks and torsion angles against Cambridge Structural Database (CSD) entries for similar anthracenones .

Data Contradiction and Optimization

Q. How should researchers address low yields in the synthesis of 10-aryl-2-methylanthracenones?

- Reaction Optimization : Screen bases (e.g., LDA vs. NaH) and solvents (THF vs. DMF) to improve nucleophilicity.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenation or over-alkylation).

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for sterically hindered aryl bromides .

Q. What methodologies validate the purity of this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.